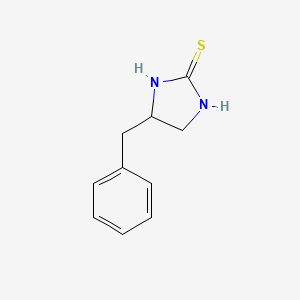

4-Benzyl-2-imidazolidinethione

描述

4-Benzyl-2-imidazolidinethione is a heterocyclic compound characterized by a five-membered imidazolidine ring containing two nitrogen atoms and a sulfur atom at the 2-position. For instance, benzimidazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties .

常见问题

Q. Basic: What are the common synthetic routes for 4-Benzyl-2-imidazolidinethione, and how are reaction conditions optimized?

Answer:

this compound is typically synthesized via cyclocondensation reactions. A widely applicable method involves:

- Step 1 : Reacting a benzyl-substituted amine with a carbonyl compound (e.g., thiourea or thioamide derivatives) under reflux in ethanol or acetonitrile.

- Step 2 : Cyclization facilitated by acidic or basic conditions (e.g., HCl or K₂CO₃). For example, potassium carbonate in ethanol under reflux promotes thione formation .

- Key Variables : Solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst (triethylamine vs. HCl) critically affect yield.

Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Cyclization | Thiourea, ethanol, K₂CO₃, reflux | Increase reaction time (6–8 hrs) and use anhydrous solvents to minimize hydrolysis |

| Purification | Column chromatography (silica gel, 30–40% ethyl acetate/hexane) | Pre-purify intermediates to reduce byproducts |

Q. Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

- IR Spectroscopy : Identifies thione (C=S) stretches at ~1200–1250 cm⁻¹ and NH/aromatic C-H bonds .

- NMR :

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions for structural validation .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Contradictions often arise from:

- Purity Issues : Use HPLC (≥95% purity) and elemental analysis to verify compound integrity .

- Assay Variability : Standardize bioassays (e.g., MIC for antimicrobial studies) and include positive controls (e.g., ampicillin) .

- Structural Analog Confusion : Compare substituent effects systematically. For example, replacing the benzyl group with a 4-methoxyphenyl moiety alters lipophilicity and activity .

- Statistical Analysis : Apply ANOVA or regression models to isolate variables contributing to discrepancies .

Q. Advanced: What strategies improve the yield of this compound in multi-step syntheses?

Answer:

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability but may require lower temperatures to prevent side reactions .

- Catalyst Screening : Use coupling agents (e.g., EDC/HOBt) for amide bond formation in precursor synthesis .

- In Situ Monitoring : Track reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points .

- Workflow Example :

- Prepare 4-benzylimidazolidinone precursor via [2 + 4] cycloaddition.

- Treat with Lawesson’s reagent to convert carbonyl to thione .

Q. Advanced: How can computational methods guide the design of this compound analogs with enhanced bioactivity?

Answer:

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values to predict active motifs .

- Docking Studies : Map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

- ADMET Prediction : Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .

Q. Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Answer:

- Thione Activation : The C=S group acts as a soft nucleophile, reacting with alkyl halides via SN2 mechanisms. Steric hindrance from the benzyl group slows reactivity at the 2-position .

- Acid/Base Effects : Under acidic conditions, protonation of the thione sulfur increases electrophilicity, favoring alkylation at nitrogen .

- Experimental Validation : Conduct kinetic studies using varying halide substrates (e.g., methyl vs. benzyl bromide) to compare rate constants .

Q. Basic: What are the key structural features of this compound that influence its chemical reactivity?

Answer:

- Benzyl Group : Enhances lipophilicity and stabilizes aromatic π-stacking in crystal lattices .

- Thiocarbonyl (C=S) : Participates in tautomerism (thione-thiol equilibrium) and coordinates with metal ions in catalytic applications .

- Imidazolidine Ring : Strain in the five-membered ring increases susceptibility to ring-opening reactions under strong acidic/basic conditions .

Q. Advanced: How do researchers validate the stability of this compound under varying storage conditions?

Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Light Sensitivity : Use amber vials to prevent photolytic cleavage of the C=S bond .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage protocols .

相似化合物的比较

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle: Imidazolidinethione (4-Benzyl derivative) has a saturated 5-membered ring with sulfur, while benzimidazoles (e.g., ) feature fused aromatic systems, enhancing rigidity and π-π stacking. Thiazolidinones (e.g., ) contain a carbonyl group, enabling hydrogen bonding distinct from thione-based interactions.

Substituent Effects: The benzyl group in this compound may improve membrane permeability compared to polar substituents like thiols (e.g., benzimidazole-2-thiol ).

Synthetic Routes: Imidazolidinethiones are typically synthesized via cyclization of thiourea derivatives or condensation of aldehydes with thioamides. For example, describes thiazolidinone synthesis using benzaldehyde and sodium ethoxide, a method adaptable to imidazolidinethiones . Benzimidazole-thiol derivatives () often involve multi-step reactions with thiosemicarbazide or halogenated intermediates.

Biological Activities :

属性

分子式 |

C10H12N2S |

|---|---|

分子量 |

192.28 g/mol |

IUPAC 名称 |

4-benzylimidazolidine-2-thione |

InChI |

InChI=1S/C10H12N2S/c13-10-11-7-9(12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,12,13) |

InChI 键 |

AYOSMVQZZOYJPB-UHFFFAOYSA-N |

规范 SMILES |

C1C(NC(=S)N1)CC2=CC=CC=C2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。